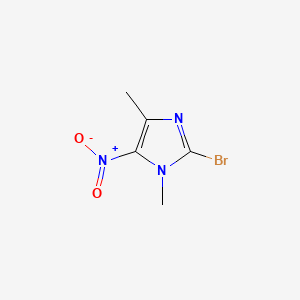
2,3-Dihydro-1H-benzimidazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1H-benzo[d]imidazole-5-carboxylic acid is a benzimidazole derivative known for its diverse chemical and biological properties. Benzimidazole compounds are heterocyclic aromatic organic compounds that play a significant role in various fields, including medicinal chemistry, due to their broad range of biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-benzo[d]imidazole-5-carboxylic acid typically involves the cyclization of o-phenylenediamine with carboxylic acid derivatives under acidic or basic conditions. One common method includes the reaction of o-phenylenediamine with formic acid or its derivatives, followed by cyclization to form the benzimidazole ring .
Industrial Production Methods: Industrial production methods often involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dihydro-1H-benzo[d]imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted benzimidazoles, oxo derivatives, and dihydro derivatives, which have various applications in medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
2,3-Dihydro-1H-benzo[d]imidazole-5-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer properties, making it a valuable candidate for drug development.
Medicine: It is used in the development of pharmaceuticals targeting various diseases, including infections and cancer.
Industry: The compound is utilized in the production of dyes, pigments, and corrosion inhibitors
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA synthesis and repair.
Pathways Involved: It can inhibit the activity of enzymes like topoisomerases and kinases, leading to the disruption of cellular functions and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
- 1H-Benzimidazole-5-carboxylic acid
- 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid
- 6-(benzo[d][1,3]dioxol-5-yloxy)-2-substituted-5-fluoro-1H-benzo[d]imidazole
Comparison: 2,3-Dihydro-1H-benzo[d]imidazole-5-carbox
Propiedades
Número CAS |
851669-20-0 |
|---|---|
Fórmula molecular |
C8H8N2O2 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)5-1-2-6-7(3-5)10-4-9-6/h1-3,9-10H,4H2,(H,11,12) |
Clave InChI |
WIIFZYZMLRVMIP-UHFFFAOYSA-N |
SMILES canónico |
C1NC2=C(N1)C=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6',7'-Dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridin]-5'-amine](/img/structure/B12816117.png)




![[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium;hydrochloride](/img/structure/B12816159.png)


![chloro-2-[(5R)-hexahydro-5-methyl-1H-1,4-diazepin-1-yl]benzoxazole (2S,3S)-2,3-bis(benzoyloxy)-Butanedioic acid salt](/img/structure/B12816180.png)



